N-[3-(benzyloxy)benzyl]-2-chloroaniline
Description
N-[3-(benzyloxy)benzyl]-2-chloroaniline is a substituted aniline derivative featuring a benzyloxy-benzyl group at the 3-position and a chlorine atom at the 2-position of the aniline ring. This compound is structurally characterized by its aromatic substitution pattern, which combines steric bulk from the benzyloxy-benzyl moiety with the electron-withdrawing effects of the chlorine atom. Such substitutions are typical in intermediates for pharmaceuticals, agrochemicals, or advanced organic synthesis, where regioselectivity and stability under reaction conditions are critical.
Properties
IUPAC Name |
2-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-19-11-4-5-12-20(19)22-14-17-9-6-10-18(13-17)23-15-16-7-2-1-3-8-16/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOROZBLLMWVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Chloroaniline (CAS 95-51-2)
- Structure: A simple monosubstituted aniline with a chlorine atom at the 2-position.
- Key Differences : Lacks the benzyloxy-benzyl group, resulting in lower molecular weight (127.57 g/mol vs. ~340 g/mol for the target compound) and significantly reduced steric hindrance.
- Properties: Highly reactive in electrophilic substitution reactions due to the unhindered amino group. However, it is more volatile and toxic compared to the target compound, limiting its industrial use without protective modifications .
4-Benzyloxy-3-chloroaniline
- Structure : Benzyloxy and chlorine substituents are directly attached to the aniline ring at the 4- and 3-positions, respectively.
- Key Differences : The absence of a benzyl group on the benzyloxy moiety reduces steric bulk. This compound has been synthesized via SnCl₂ reduction of 4-benzyloxy-3-chloronitrobenzene, yielding high purity and scalability (~99% yield, >99.5% purity) .
- Applications : Used as a pharmaceutical intermediate, demonstrating the utility of benzyloxy-chloroaniline derivatives in medicinal chemistry.
Structural Analogs with Additional Functional Groups
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline (CAS 67402-49-7)
- Structure : Features a methoxy group at the 3-position, a chloromethyl group at the 5-position, and N-methylation.
- Molecular weight is 310.22 g/mol, slightly lower than the target compound .
- Applications : Listed as a pharmaceutical intermediate, highlighting its role in multi-step syntheses.
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline (CAS 68855-23-2)
- Structure: Contains an amino group on the benzyl substituent and dual chlorine atoms.
- However, this compound is more polar and less stable under oxidative conditions compared to the target compound .
- Applications : Used as a precursor for isocyanate derivatives, emphasizing its utility in polymer chemistry.
Data Table: Comparative Analysis
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